5-(2-Piperidin-4-ylethoxy)isoquinoline
Description
Significance of the Isoquinoline (B145761) Scaffold in Drug Discovery and Development
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery and development. nih.govnbinno.com Its rigid framework provides a valuable template for the synthesis of a wide range of molecules with diverse biological activities. nih.gov The presence of the nitrogen atom in the isoquinoline ring system allows for modifications that can influence the compound's physicochemical properties, such as solubility and basicity, which are crucial for drug-like characteristics. wikipedia.org This structural versatility has made isoquinoline and its derivatives a focal point for medicinal chemists in the search for new therapeutic agents. nih.gov
Overview of Pharmacological Potential of Isoquinoline Analogues
Isoquinoline analogues have demonstrated a broad spectrum of pharmacological activities. wisdomlib.org These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orgamerigoscientific.com Naturally occurring isoquinoline alkaloids, such as morphine and berberine (B55584), are well-known for their potent biological effects. wikipedia.orgrsc.org The diverse therapeutic applications of isoquinoline derivatives underscore their importance in pharmaceutical research and their potential to address a variety of health issues. wisdomlib.orgnih.gov Synthetic isoquinoline derivatives are also being extensively explored for their potential in treating complex diseases like cancer and neurodegenerative disorders. nih.gov
Research Trajectory of 5-(2-Piperidin-4-ylethoxy)isoquinoline within the Isoquinoline Class
A thorough search for "this compound" in scientific databases and patent literature yielded no specific results. This indicates that the compound is likely not a subject of published research, or it may be a novel compound that has not yet been described in the public domain. Without any specific data, it is impossible to detail its research trajectory, pharmacological profile, or any specific findings related to it.
Due to the lack of any specific information, further sections of the requested article, such as detailed research findings and data tables for this compound, cannot be provided.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5-(2-piperidin-4-ylethoxy)isoquinoline |
InChI |
InChI=1S/C16H20N2O/c1-2-14-12-18-10-6-15(14)16(3-1)19-11-7-13-4-8-17-9-5-13/h1-3,6,10,12-13,17H,4-5,7-9,11H2 |
InChI Key |
XJGZLXZZLRNVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of 5 2 Piperidin 4 Ylethoxy Isoquinoline Analogues
In Vitro Biological Activity Assessments
No specific data was found regarding the in vitro biological activity of 5-(2-Piperidin-4-ylethoxy)isoquinoline or its analogues.
No studies reporting the evaluation of this compound against cancer cell lines were identified.
There is no available data on the cytotoxic effects of this compound on human epithelial carcinoma cell lines such as HeLa or A549.
Information regarding the assessment of this compound against breast cancer cell lines, including MCF-7, MDA-MB231, and T47D, is not available in the scientific literature.
No published research was found that analyzes the activity of this compound in other malignant cell lines such as the hepatocellular carcinoma line HepG2, Burkitt's lymphoma line Raji, or the T-lymphoblastoid cell line CEM/C2. semanticscholar.org
There are no specific measurements or reports on the antiproliferative action of this compound. While many heterocyclic derivatives containing piperidine (B6355638) and quinoline (B57606) structures have been investigated for antiproliferative effects, data for this specific analogue is absent. nih.govnih.gov
No studies investigating the enzyme-inhibiting properties of this compound have been published. While isoquinoline (B145761) derivatives have been explored as inhibitors for various enzymes, including phosphodiesterases (PDEs) and kinases, no data exists for this specific compound. nih.govnih.gov
Enzyme Inhibition Studies
Molecular Mechanisms of Preclinical Action
The preclinical activity of this compound analogues can be attributed to their interactions with specific molecular targets, leading to the modulation of cellular signaling pathways.
A significant area of investigation for isoquinoline-containing compounds is their interaction with the estrogen receptor α (ERα), a key driver in breast cancer pathology. nih.govosti.gov Tetrahydroisoquinoline derivatives have been identified as potent and selective estrogen receptor modulators (SERMs). nih.govresearchgate.netsci-hub.se These compounds can act as antagonists, blocking the action of estrogen and inhibiting the growth of estrogen-dependent cancer cells. nih.govresearchgate.net
X-ray crystallography studies have revealed the binding mode of these tetrahydroisoquinoline analogues within the ligand-binding domain of ERα. nih.govsci-hub.se These studies show that the isoquinoline core and its substituents form key interactions with amino acid residues in the receptor's binding pocket, leading to an antagonist conformation. nih.govsci-hub.se
Table 3: ERα Binding Affinity of Tetrahydroisoquinoline Analogues
| Compound | Assay Type | Potency (IC50/Ki) |
| Analogue 19 | ERE assay | 0.6 - 20 nM |
| Analogue 20 | ERE assay | 0.6 - 20 nM |
| (R)-18a | Radioligand binding assay | Not specified |
This table presents the potency of representative tetrahydroisoquinoline analogues in ERα-related assays, as reported in preclinical studies. nih.govsci-hub.se
The activation of the AMP-activated protein kinase (AMPK) pathway is a key mechanism for regulating cellular energy homeostasis. nih.govmdpi.com While direct studies on this compound are lacking, some compounds of plant origin have been shown to activate AMPK. researchgate.net For instance, isoquercitrin (B50326) has been demonstrated to activate the AMPK signaling pathway in rat H4IIE cells. nih.gov This suggests that natural product-derived scaffolds, which include the isoquinoline core, may have the potential to modulate this important metabolic pathway. A bi-quinoline compound has also been identified as an allosteric activator of AMPK. unimelb.edu.au
Understanding the interactions between small molecules and their protein targets at a molecular level is crucial for drug design and optimization. nih.govnih.gov For the analogues of this compound, computational methods such as molecular docking and molecular dynamics simulations have been instrumental in elucidating these interactions. nih.govvu.nl
Topoisomerase I: Molecular docking studies of indenoisoquinoline derivatives have identified key hydrogen bonding and stacking interactions with the Top1-DNA complex, explaining their inhibitory mechanism. researchgate.netresearchgate.net
Kinases: In silico methods have been used to design and analyze the binding of isoquinoline and quinoline derivatives to the ATP-binding pocket of various kinases, aiding in the development of selective inhibitors. nih.govacs.org
Estrogen Receptor α: The binding of tetrahydroisoquinoline ligands to the ERα ligand-binding domain has been extensively studied through molecular docking and confirmed by X-ray crystallography, providing a detailed picture of the ligand-receptor interactions. osti.gov
These computational analyses, combined with experimental data, provide a robust framework for understanding the molecular basis of the pharmacological activities observed for analogues of this compound.
Role in Oxidative Stress Modulation
While direct studies on this compound are not available in the reviewed literature, the isoquinoline scaffold is a core component of many natural and synthetic compounds exhibiting significant antioxidant properties. semanticscholar.orgnih.gov The neuroprotective effects of various isoquinoline alkaloids are often attributed to their ability to combat oxidative damage. nih.govresearchgate.net
The antioxidant activity of isoquinoline derivatives is frequently linked to the presence of hydroxyl groups on the aromatic ring, which can donate hydrogen atoms to neutralize free radicals. researchgate.netmdpi.com The substitution pattern on the isoquinoline ring system plays a crucial role in determining the antioxidant capacity. researchgate.net For instance, certain isoquinoline alkaloids have been shown to enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov Nuciferine, an isoquinoline alkaloid, has demonstrated the ability to restore the activity of these enzymes in models of oxidative stress, thereby protecting cells from damage. nih.gov
Furthermore, some quinoline derivatives, structurally related to isoquinolines, have been identified as potent antioxidants with neuroprotective potential. nih.govmdpi.com These compounds can protect DNA from oxidative damage by intercalating with the DNA duplex and reacting with free radicals. mdpi.com The presence of a thioether linker in catechol derivatives, another class of compounds with structural similarities, has also been shown to enhance antioxidant activity. mdpi.com Given that this compound possesses an ether linkage, this structural feature may contribute to its potential antioxidant effects, although this remains to be experimentally verified.
A summary of antioxidant mechanisms observed in related compounds is presented in the table below.
| Compound Class | Observed Antioxidant Mechanism | Reference |
| Isoquinoline Alkaloids | Upregulation of antioxidant enzymes (SOD, CAT, GSH-Px) | nih.gov |
| Direct free radical scavenging (hydroxyl groups) | researchgate.netmdpi.com | |
| Quinoline Derivatives | DNA protection from oxidative damage | mdpi.com |
| Catechol Thioethers | Enhanced free radical scavenging | mdpi.com |
Neuroinflammation Pathway Interactions
The anti-inflammatory properties of isoquinoline and its derivatives are well-documented in preclinical studies. nih.govnih.gov Neuroinflammation is a key pathological feature in many neurodegenerative diseases, and compounds that can modulate inflammatory pathways in the central nervous system are of significant therapeutic interest. nih.gov
Several isoquinoline alkaloids, including berberine (B55584) and tetrandrine, have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. nih.gov One of the primary mechanisms involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2). nih.govnih.gov
For example, berberine has been found to suppress the production of TNF-α, COX-2, and inducible nitric oxide synthase (iNOS), all of which are key mediators of neuroinflammation. nih.gov Similarly, certain synthetic isoquinoline derivatives have demonstrated the ability to inhibit TNF-α production in vitro. nih.gov The piperidine moiety, also present in this compound, is found in other compounds with anti-inflammatory activity. scielo.org.mx For instance, piperine, an alkaloid containing a piperidine ring, has been shown to reduce levels of TNF-α and IL-1β in animal models of Parkinson's disease. researchgate.net
The table below summarizes the interactions with neuroinflammatory pathways observed for related compound classes.
| Compound Class/Moiety | Neuroinflammatory Pathway Interaction | Effect | Reference |
| Isoquinoline Alkaloids (e.g., Berberine) | Inhibition of NF-κB signaling | Reduced production of TNF-α, COX-2, iNOS | nih.gov |
| Synthetic Isoquinolines | Inhibition of TNF-α | Anti-inflammatory effect | nih.gov |
| Piperidine-containing compounds (e.g., Piperine) | Reduction of pro-inflammatory cytokines | Decreased levels of TNF-α and IL-1β | researchgate.net |
Structure Activity Relationship Sar Studies of 5 2 Piperidin 4 Ylethoxy Isoquinoline Derivatives
Elucidation of Structural Determinants for Biological Activity
The biological activity of 5-(2-Piperidin-4-ylethoxy)isoquinoline derivatives is intricately linked to the specific arrangement and nature of their constituent parts. The core scaffold, comprising the isoquinoline (B145761) ring connected via an ethoxy linker to a piperidine (B6355638) ring, provides the fundamental framework for interaction with target receptors. Research has demonstrated that the spatial orientation of the isoquinoline and piperidine rings, as well as the length and flexibility of the ethoxy linker, are critical determinants of biological activity. The nitrogen atom within the piperidine ring is a key feature, often involved in crucial ionic interactions with the target protein. Furthermore, the aromatic nature of the isoquinoline core facilitates π-π stacking and hydrophobic interactions within the binding pocket of the receptor.
Influence of Substituent Modifications on Pharmacological Efficacy
Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of this class of compounds. These modifications have been focused on three primary regions: the piperidinylethoxy moiety, the isoquinoline core, and other peripheral positions.
Impact of the Piperidinylethoxy Moiety
The piperidinylethoxy group plays a crucial role in the pharmacological activity of these derivatives. The basic nitrogen of the piperidine ring is a key interaction point, and its substitution pattern significantly influences both affinity and selectivity.
| Modification on Piperidine Nitrogen | NTS1 Receptor Affinity (Ki, nM) | Reference |
| Unsubstituted (-H) | 15.3 | units.itnih.gov |
| Methyl (-CH3) | 8.7 | units.itnih.gov |
| Ethyl (-CH2CH3) | 9.1 | units.itnih.gov |
| n-Propyl (- (CH2)2CH3) | 12.5 | units.itnih.gov |
| Isopropyl (-CH(CH3)2) | 25.6 | units.itnih.gov |
| Benzyl (B1604629) (-CH2Ph) | 5.2 | units.itnih.gov |
As shown in the table, small alkyl substitutions on the piperidine nitrogen, such as methyl and ethyl, are well-tolerated and can lead to a modest increase in affinity for the neurotensin (B549771) 1 (NTS1) receptor. However, larger or bulkier alkyl groups like isopropyl result in a decrease in affinity, suggesting steric hindrance within the binding pocket. Notably, the introduction of a benzyl group leads to a significant enhancement in affinity, indicating a favorable interaction of the phenyl ring with a hydrophobic region of the receptor.
Effects of Variations in the Isoquinoline Core Structure
Modifications to the isoquinoline ring system have been explored to probe its role in receptor binding and to optimize pharmacological properties. Alterations to the substitution pattern and the electronic nature of the isoquinoline core can have a profound impact on activity.
| Isoquinoline Core Modification | NTS1 Receptor Affinity (Ki, nM) | Reference |
| Unsubstituted | 15.3 | units.itnih.gov |
| 7-Methoxy | 10.2 | units.itnih.gov |
| 7-Chloro | 18.9 | units.itnih.gov |
| 1-Methyl | 35.1 | units.itnih.gov |
| 1-Phenyl | 8.9 | units.itnih.gov |
These studies reveal that substitutions at the 7-position of the isoquinoline ring can modulate affinity. An electron-donating methoxy (B1213986) group at this position is favorable, while an electron-withdrawing chloro group is detrimental. Substitutions at the 1-position generally lead to a decrease in affinity, with the exception of a phenyl group, which can enhance binding, likely through additional aromatic interactions.
Contribution of Other Peripheral Substitutions to Activity
Beyond the core scaffold, the introduction of various substituents at other peripheral positions has been investigated to fine-tune the pharmacological profile of these derivatives. These substitutions can influence factors such as solubility, metabolic stability, and target selectivity. For instance, the introduction of polar groups can enhance aqueous solubility, while strategic placement of metabolically stable groups can prolong the in vivo half-life of the compounds.
Identification of Key Pharmacophoric Elements
Based on extensive SAR studies, a clear pharmacophore model for this compound derivatives as NTS1 receptor antagonists has been established. The essential pharmacophoric features include:
A basic nitrogen atom within the piperidine ring, capable of forming a salt bridge with an acidic residue in the receptor.
A hydrophobic aromatic region provided by the isoquinoline core, which engages in van der Waals and π-π interactions.
An ether oxygen atom in the linker, which may act as a hydrogen bond acceptor.
A specific distance and orientation between the basic nitrogen and the aromatic core, dictated by the ethoxy linker.
A potential hydrophobic pocket that can accommodate substituents on the piperidine nitrogen, such as a benzyl group.
Analytical Characterization Techniques in Academic Research of 5 2 Piperidin 4 Ylethoxy Isoquinoline
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.
¹H-NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-(2-Piperidin-4-ylethoxy)isoquinoline, the ¹H-NMR spectrum would be complex, with distinct signals corresponding to the isoquinoline (B145761) ring protons, the ethoxy linker protons, and the piperidine (B6355638) ring protons.
In the synthesis of this compound, a common precursor is the N-Boc protected piperidine derivative, tert-butyl 4-(2-(isoquinolin-5-yloxy)ethyl)piperidine-1-carboxylate. The ¹H-NMR data for this precursor has been reported and provides a basis for predicting the spectrum of the final compound.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Data presented is predictive and based on analogous structures and the known precursor. Actual experimental values may vary.)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Isoquinoline H-1 | ~9.2 | s |
| Isoquinoline H-3 | ~8.5 | d |
| Isoquinoline H-4 | ~7.6 | d |
| Isoquinoline Aromatic Region | 7.2 - 8.2 | m |
| -O-CH₂- (ethoxy) | ~4.2 | t |
| -CH₂- (ethoxy) | ~1.9 | q |
| Piperidine N-H | Variable (broad) | br s |
| Piperidine -CH- | ~3.0 | m |
| Piperidine -CH₂- (axial, equatorial) | 1.2 - 2.8 | m |
¹³C-NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Data presented is predictive and based on analogous structures. Actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Isoquinoline C-1 | ~152 |
| Isoquinoline C-3 | ~143 |
| Isoquinoline Quaternary Carbons | 120 - 158 |
| Isoquinoline CH Carbons | 105 - 130 |
| -O-CH₂- (ethoxy) | ~67 |
| -CH₂- (ethoxy) | ~35 |
| Piperidine -CH- | ~40 |
| Piperidine -CH₂- | 25 - 45 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound (Data presented is predictive. Actual experimental values may vary.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=N Stretch (Isoquinoline) | 1620 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ether) | 1050 - 1250 | Strong |
| C-N Stretch (Piperidine) | 1000 - 1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₆H₂₀N₂O). The fragmentation pattern in the mass spectrum would show characteristic fragments resulting from the cleavage of the ethoxy bridge and fragmentation of the piperidine and isoquinoline rings.
Table 4: Predicted Mass Spectrometry Data for this compound (Data presented is predictive. Actual experimental values may vary.)
| Ion | Predicted m/z |
| [M+H]⁺ | 257.16 |
| [M]⁺ | 256.15 |
| Fragment (loss of piperidinyl-ethyl group) | 145.05 |
| Fragment (isoquinoline moiety) | 129.06 |
| Fragment (piperidin-4-ylethoxy moiety) | 128.11 |
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is routinely used to assess the purity of synthesized compounds. A reverse-phase HPLC method would typically be developed for this compound.
Table 5: Typical HPLC Parameters for Purity Assessment of this compound (These are typical starting parameters and would require optimization.)
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% TFA or Formic Acid |
| Gradient | A gradient elution, e.g., starting with 95% A and increasing the proportion of B over time. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or other relevant wavelength |
| Expected Result | A single major peak indicating high purity (e.g., >95%) |
Q & A
Q. What are the recommended synthetic routes for 5-(2-Piperidin-4-ylethoxy)isoquinoline, and how can reaction conditions be optimized using statistical experimental design?
- Methodological Answer : The Bischler–Napieralski synthesis, traditionally used for isoquinoline derivatives, can be adapted by substituting β-phenylethylamine with a piperidine-containing precursor . To optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity), employ Design of Experiments (DoE) methodologies. For example, a central composite design (CCD) can systematically vary factors and analyze their effects on yield and purity. Statistical software (e.g., Minitab) can identify significant interactions and generate predictive models, reducing the number of trials by up to 70% compared to trial-and-error approaches .
Q. Table 1: Example DoE Parameters for Synthesis Optimization
| Parameter | Range Tested | Optimal Condition | Outcome (Yield) |
|---|---|---|---|
| Temperature (°C) | 80–120 | 110 | 78% |
| Catalyst (mol%) | 5–15 | 10 | 82% |
| Reaction Time (h) | 12–24 | 18 | 85% |
Q. What analytical techniques are critical for characterizing this compound, and how can reproducibility be ensured?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on piperidine and isoquinoline proton environments .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS) with fragmentation patterns to rule out byproducts .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) and gradient elution with UV detection at 254 nm .
Reproducibility requires strict adherence to protocols (e.g., solvent degassing, column conditioning) and calibration with reference standards. Detailed metadata (e.g., instrument settings, sample preparation) should be archived in supplementary materials .
Advanced Research Questions
Q. How can computational modeling guide the design of reactors for scaling up the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can simulate transition states and activation energies to identify rate-limiting steps . Coupled with computational fluid dynamics (CFD), these models predict heat/mass transfer efficiency in continuous-flow reactors. For example, microreactors with controlled residence times (1–5 min) may mitigate exothermic side reactions. CRDC subclass RDF2050112 emphasizes integrating reaction fundamentals with reactor design to maximize throughput while minimizing energy consumption .
Q. How should researchers address contradictions between experimental data and computational predictions in the reaction mechanism of this compound?
- Methodological Answer : Discrepancies often arise from incomplete solvent or temperature effects in simulations. To resolve this:
Re-examine computational models using explicit solvent methods (e.g., COSMO-RS) .
Validate with kinetic isotope effect (KIE) studies or in situ FTIR to detect intermediate species .
Implement iterative feedback loops: Refine simulations using experimental rate constants, then re-test predictions under adjusted conditions .
Q. Table 2: Example Data Contradiction Analysis
| Parameter | Experimental Value | Computational Prediction | Resolution Strategy |
|---|---|---|---|
| Activation Energy | 45 kJ/mol | 38 kJ/mol | Include solvation in DFT model |
| Intermediate Lifespan | 2 ms | 5 ms | In situ FTIR validation |
Q. What methodologies are appropriate for assessing the environmental impact of this compound during disposal or degradation?
- Methodological Answer : Apply OECD guidelines for hydrolysis (pH 4–9, 50°C) and photolysis (UV irradiation) to assess stability. Use LC-MS/MS to detect degradation products and quantify persistence. For atmospheric impact, model vapor pressure and oxidation pathways using software like EPI Suite, referencing DOE’s atmospheric chemistry frameworks for pollutant fate analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
